Benzomalvin C

Catalog No.
S005594
CAS No.
157047-98-8
M.F
C24H17N3O3
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzomalvin C

CAS Number

157047-98-8

Product Name

Benzomalvin C

IUPAC Name

(2R,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m1/s1

InChI Key

TWDKBDSVUUKABK-YKSBVNFPSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Synonyms

benzomalvin C

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6

Description

The exact mass of the compound Benzomalvin C is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biochemistry and Molecular Biology

Benzomalvin C is involved in the biosynthesis of benzodiazepine . The benzodiazepine benzomalvin A/D is a fungally derived specialized metabolite and inhibitor of the substance P receptor NK1 . The benzomalvin biosynthetic pathway was dissected using fungal artificial chromosomes with metabolomic scoring (FAC-MS), which identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . Unexpectedly, evidence suggesting BenY-C T or a yet to be identified protein mediates benzodiazepine formation was also uncovered, representing the first reported benzodiazepine synthase enzymatic activity .

Pharmacology

Benzomalvin C is a weak antagonist of the neurokinin-1 (NK 1) receptor . It inhibits the binding of substance P by 46% when used at 100 µg/ml in vitro . It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC 50 value of 130 µM for recombinant IDO .

Marine Biology

Benzomalvin C was obtained from the marine fungus Aspergillus sp. isolated from the soft coral Sinularia sp., collected from the South China Sea . The organic extract was separated and purified by a combination of silica gel column chromatography, Sephadex LH-20, and semi-preparative HPLC to yield benzomalvin C .

Enzymology

Benzomalvin C is involved in the biosynthesis of benzodiazepine . The benzomalvin biosynthetic pathway was dissected using fungal artificial chromosomes with metabolomic scoring (FAC-MS), which identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . Unexpectedly, evidence suggesting BenY-C T or a yet to be identified protein mediates benzodiazepine formation was also uncovered, representing the first reported benzodiazepine synthase enzymatic activity .

Spectroscopy

The absolute configuration of Benzomalvin C was reported for the first time by X-ray single crystal diffraction . This application is particularly important in the field of structural chemistry, as it allows for the determination of the spatial arrangement of atoms in a molecule .

Chemistry

Benzomalvin C is involved in the condensation of two molecules of anthranilic acid and a phenylalanine . This process forms the core benzodiazepine structure . The molecular formula of Benzomalvin C is C24H17N3O3 . It is soluble in ethanol, methanol, DMF or DMSO .

Light-Induced Isomerization

The stability of the double bond of Benzomalvin C under different light conditions was investigated . It was found that Benzomalvin C can be transformed to its Z-isomer with UV 365 nm irradiation .

Benzomalvin C is a chemical compound belonging to the class of benzodiazepine alkaloids, specifically isolated from marine fungi such as Aspergillus species. It is characterized by its unique molecular structure, which includes a quinazolinone moiety and exhibits potential biological activities. The compound was first reported in studies focusing on marine-derived natural products, particularly those associated with coral ecosystems. Benzomalvin C has been identified as a colorless crystalline substance with a specific molecular formula that contributes to its distinct properties and functionalities .

  • NK1 Receptor Inhibition: Benzomalvin C competes with the natural ligand, substance P, for binding to the NK1 receptor. This partial blockade of the NK1 receptor signaling pathway might have implications for pain management and other conditions associated with NK1 receptor activity []. However, the exact mechanism needs further investigation.
  • IDO Inhibition: The mechanism by which Benzomalvin C inhibits IDO is not fully understood. However, it's possible that the compound interacts with the enzyme's active site, hindering substrate (Tryptophan) binding or catalytic activity.
  • Toxicity: No specific data available on the toxicity of Benzomalvin C. However, as a fungal metabolite, it's advisable to handle it with caution and wear appropriate personal protective equipment (PPE) during research.
  • Flammability & Reactivity: No data available on flammability or reactivity.
Typical for benzodiazepine derivatives. Notably, it can undergo intramolecular reactions, such as aza-Wittig reactions, which are crucial for constructing its complex ring structures. These reactions often involve the formation of key intermediates that lead to the final product through cyclization processes. The biosynthesis of benzomalvin C has been elucidated to involve non-enzymatic and enzymatic pathways, where specific domains of non-ribosomal peptide synthetases play significant roles in catalyzing peptide bond formations and cyclizations .

Benzomalvin C exhibits notable biological activities, particularly as a weak inhibitor of indoleamine 2,3-dioxygenase. This enzyme is involved in the catabolism of tryptophan and plays a role in immune regulation and tumor progression. The inhibition of this enzyme suggests potential therapeutic applications in cancer treatment and immune modulation . Additionally, benzomalvins in general have shown antimicrobial properties, which further highlights their importance in pharmaceutical research.

The synthesis of benzomalvin C can be achieved through several methods:

  • Natural Extraction: Isolated from marine fungi, particularly from species like Aspergillus, through solvent extraction and purification techniques.
  • Total Synthesis: Synthetic approaches have been developed that include multi-step reactions involving key transformations such as intramolecular aza-Wittig reactions. These methods are designed to construct the complex structure of benzomalvin C efficiently .
  • Biosynthetic Pathways: Recent research has focused on understanding the biosynthetic pathways leading to benzomalvin production in fungi, utilizing genetic engineering techniques to manipulate these pathways for higher yields .

Benzomalvin C has several applications primarily in the fields of pharmaceuticals and biochemistry:

  • Pharmaceutical Research: Its role as an indoleamine 2,3-dioxygenase inhibitor positions it as a candidate for drug development targeting cancer and autoimmune diseases.
  • Natural Product Chemistry: As a representative of marine natural products, it contributes to the understanding of bioactive compounds derived from marine organisms.
  • Research Tool: Used in studies exploring fungal biosynthesis and enzyme activity related to secondary metabolites .

Interaction studies involving benzomalvin C have focused on its biochemical interactions with various enzymes and biological pathways. Research indicates that its inhibitory effects on indoleamine 2,3-dioxygenase can influence immune responses and tumor microenvironments. Furthermore, studies on its interactions with other cellular components help elucidate its mechanism of action and potential therapeutic effects .

Benzomalvin C shares structural similarities with several other compounds within the benzodiazepine family and related alkaloids. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
Benzomalvin AQuinazolinone and benzodiazepine moietiesFirst synthesized compound in this series
Benzomalvin BSimilar core structureExhibits different biological activity profiles
Benzomalvin EIndoleamine 2,3-dioxygenase inhibitionPotentially more potent than benzomalvin C
AsperlicinNon-benzodiazepine alkaloidUnique biosynthetic pathway

Uniqueness of Benzomalvin C

Benzomalvin C is unique due to its specific inhibitory action on indoleamine 2,3-dioxygenase compared to other similar compounds that may not exhibit this property or have different mechanisms of action. Its biosynthetic origins from marine fungi also set it apart from terrestrial alkaloids.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

395.12699141 g/mol

Monoisotopic Mass

395.12699141 g/mol

Heavy Atom Count

30

Appearance

A solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Benzomalvin C

Dates

Modify: 2023-09-13

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